Bienvenue dans la boutique en ligne BenchChem!

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Kinase inhibition Receptor binding Regioisomer SAR

rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine (CAS 1807939-96-3), also designated as cis- or (4aR,7aS)-octahydrofuro[3,4-b]pyridine, is a fully saturated bicyclic heterocycle (C₇H₁₃NO, MW 127.18) composed of fused furan and piperidine rings with defined cis-fused stereochemistry at the 4a and 7a positions. This stereochemically defined scaffold constitutes the core framework of the marine natural product zamamiphidin A, a manzamine-related alkaloid isolated from an Okinawan sponge.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1807939-96-3
Cat. No. B2653380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine
CAS1807939-96-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2COCC2NC1
InChIInChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1
InChIKeyZZWFAKPWUUTAEQ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine: Stereochemically Defined Core for Marine Alkaloid Synthesis and Chiral Scaffold Procurement


rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine (CAS 1807939-96-3), also designated as cis- or (4aR,7aS)-octahydrofuro[3,4-b]pyridine, is a fully saturated bicyclic heterocycle (C₇H₁₃NO, MW 127.18) composed of fused furan and piperidine rings with defined cis-fused stereochemistry at the 4a and 7a positions . This stereochemically defined scaffold constitutes the core framework of the marine natural product zamamiphidin A, a manzamine-related alkaloid isolated from an Okinawan sponge [1]. Available from commercial suppliers with purities ranging from 95% to 98%, this building block serves as a key intermediate for asymmetric synthesis and chiral drug discovery programs requiring conformationally restricted heterocyclic cores .

Why Generic Substitution Fails: Stereochemical and Regioisomeric Non-Interchangeability of Octahydrofuro[3,4-b]pyridine Scaffolds


Generic substitution among octahydrofuropyridine variants is scientifically unsound due to two independent sources of structural divergence that critically affect molecular recognition and synthetic utility. First, regioisomerism—the position of ring fusion ([3,4-b], [3,2-c], [2,3-c], or [3,4-c])—fundamentally alters the three-dimensional spatial orientation of the nitrogen and oxygen heteroatoms, dictating hydrogen-bonding geometry and target binding . Second, stereochemistry at the bridgehead carbons determines conformational bias and absolute configuration: the cis-fused (4aS,7aR) or (4aR,7aS) diastereomer is conformationally distinct from the trans-fused analogs and from the opposite enantiomeric series, and racemic mixtures may exhibit altered physicochemical or biological properties relative to single stereoisomers . In medicinal chemistry campaigns and natural product synthesis, substituting the stereochemically defined [3,4-b] framework with a [3,2-c] regioisomer or with an undefined stereochemical mixture introduces uncontrolled variables that compromise reproducibility, SAR interpretation, and downstream asymmetric transformations .

rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Specificity: Octahydrofuro[3,4-b]pyridine vs. [3,2-c] and [2,3-c] Scaffolds in Biological Target Modulation

The [3,4-b] regioisomer exhibits distinct biological targeting compared to [3,2-c] and [2,3-c] analogs. The [3,4-b] scaffold is reported to interact with GABA receptors, whereas the [3,2-c] regioisomer has been identified as a framework for selective inhibitors of cdc-like kinases (CLKs) and the [2,3-c] scaffold modulates the mitogen-activated protein kinase (MAPK) pathway . This regioisomeric divergence precludes functional substitution.

Kinase inhibition Receptor binding Regioisomer SAR

Stereochemical Requirement for Zamamiphidin A Core Synthesis: cis-Fused (4aR,7aS) vs. Alternative Diastereomers

The asymmetric synthetic approach to the octahydrofuro[3,4-b]pyridine framework of the marine natural product zamamiphidin A explicitly employs an asymmetric Michael addition to install the C10 stereocenter corresponding to the cis-fused (4aR,7aS) or (4aS,7aR) configuration [1][2]. Alternative diastereomers (e.g., trans-fused) or racemic mixtures lacking this defined stereochemistry would not recapitulate the natural product's stereochemical architecture and would be unsuitable for downstream enantiospecific transformations.

Natural product synthesis Asymmetric catalysis Stereochemistry

Purity Specification Differential: Commercial (4aR,7aS)-Octahydrofuro[3,4-b]pyridine vs. Unspecified Racemate and Hydrochloride Salt Forms

rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine (CAS 1807939-96-3) is available with vendor-specified purities of 95% to 98% as the free base, compared to the hydrochloride salt form (CAS 2288708-55-2) which may have different physicochemical and stability profiles . For applications requiring the free amine for further functionalization, the free base form with defined purity is preferred over salt forms that require additional neutralization steps.

Procurement Quality control Purity

rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine: Best Research and Industrial Application Scenarios


Total Synthesis of Zamamiphidin A and Related Manzamine Alkaloid Analogs

This cis-fused octahydrofuro[3,4-b]pyridine scaffold serves as the direct core framework for asymmetric total synthesis of the marine natural product zamamiphidin A. The defined (4aS,7aR) or (4aR,7aS) stereochemistry matches the C10 stereocenter established via asymmetric Michael addition, enabling stereocontrolled construction of the natural product architecture [1]. Procurement of this specific stereoisomer eliminates the need for late-stage chiral resolution and ensures synthetic route fidelity.

GABA Receptor Ligand Discovery and Conformationally Restricted Scaffold Libraries

The octahydrofuro[3,4-b]pyridine framework is reported to interact with GABA receptors, making this stereochemically defined scaffold suitable for the synthesis and screening of conformationally restricted GABA analogs and receptor modulators [1]. The saturated bicyclic structure provides a rigid scaffold that limits conformational flexibility, which can enhance target selectivity and binding affinity relative to more flexible linear analogs.

Chiral Building Block for Enantioselective Medicinal Chemistry

With purities of 95% to 98% available from major chemical suppliers, rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is suitable as a chiral building block for the synthesis of enantiomerically enriched pharmaceutical candidates . The free base form (rather than hydrochloride salt) is directly compatible with amide bond formation, reductive amination, and N-alkylation reactions without prior neutralization steps, streamlining synthetic workflows.

Regioisomer-Controlled Scaffold Hopping in Kinase and GPCR Programs

Given the distinct biological target profiles of different octahydrofuropyridine regioisomers—[3,4-b] for GABA receptors, [3,2-c] for CLK kinases, and [2,3-c] for MAPK pathways—this specific [3,4-b] scaffold is the appropriate choice for neuroscience and GABA-related target programs [1]. Using alternative regioisomers would direct biological activity toward unrelated target classes, undermining SAR studies and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.